4-(3-乙氧基苄基)-哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

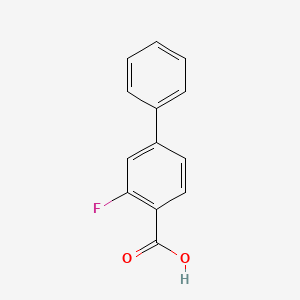

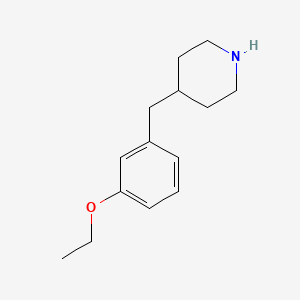

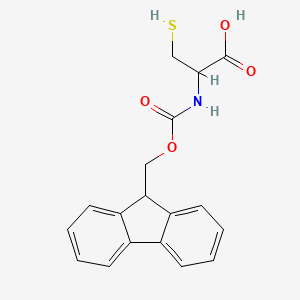

The compound 4-(3-Ethoxy-benzyl)-piperidine is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their biological activities and their use as building blocks in organic synthesis. Although the specific compound 4-(3-Ethoxy-benzyl)-piperidine is not directly mentioned in the provided papers, the papers do discuss various piperidine derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of piperidine derivatives often involves the introduction of various functional groups to the piperidine ring to enhance biological activity or to enable further chemical transformations. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives with anti-acetylcholinesterase activity involves substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide . Similarly, the synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines uses ethyl p-methoxycinnamate as a starting material and an acid-mediated amido cyclization reaction . These methods could potentially be adapted for the synthesis of 4-(3-Ethoxy-benzyl)-piperidine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. X-ray diffraction studies have been used to determine the crystal structures of related compounds, revealing details such as hydrogen bonding patterns and conformational preferences . For example, the crystal structure of 3-benzoyl-4-hydroxy-4-phenyl-(N-methyl)piperidine shows weak intermolecular OH⋯N hydrogen bonds linking the molecules into homochiral chains . Understanding the molecular structure of 4-(3-Ethoxy-benzyl)-piperidine would require similar structural analysis to determine its conformation and potential intermolecular interactions.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, which are often used to further functionalize the molecule or to study its reactivity. The reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents in the presence of piperidine as a catalyst leads to the formation of different fused pyridine systems . These reactions highlight the versatility of piperidine derivatives in organic synthesis and suggest that 4-(3-Ethoxy-benzyl)-piperidine could also participate in a variety of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the piperidine ring. The anti-acetylcholinesterase activity of certain piperidine derivatives is significantly affected by the nature of the substituents, as seen in the structure-activity relationships of 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives . The properties of 4-(3-Ethoxy-benzyl)-piperidine would likely be influenced by the ethoxy-benzyl group, and studies on similar compounds can provide a basis for predicting its behavior.

科学研究应用

亲核芳香取代反应

- 哌啶与硝基芳香化合物(如1,2,4-三硝基苯)的反应会导致硝基团的亲核芳香取代,产生类似2,4-二硝基-1-哌啶基苯的衍生物。这种反应展示了哌啶衍生物在合成复杂芳香化合物时的反应性,无需碱或酸催化剂,突显了其在有机合成中的实用性(Pietra & Vitali, 1972)。

抗肿瘤药物

- 一系列1-[4-(2-氨基乙氧基)苯甲酰]-3,5-双-(苄亚甲基)-4-哌啶酮已被研究其抗肿瘤(抗癌)性能。这些化合物对各种癌细胞系表现出优异的细胞毒性,表明它们作为癌症治疗药物的潜力。它们展示了包括凋亡诱导和多药耐药调节在内的作用机制,为药物开发提供了一个有前途的途径(Hossain et al., 2020)。

DNA小沟结合剂

- 已经探索了哌啶衍生物,包括与4-(3-乙氧基苄基)-哌啶相关的化合物,因其结合到DNA小沟的能力。这种相互作用对于开发针对DNA的药物(如抗疟疾和抗结核药物)以及在分子生物学领域中用于染色体和核染色的治疗目的至关重要(Issar & Kakkar, 2013)。

药物发现中的螺环哌啶

- 已经审查了螺环哌啶的合成和应用,这是一类包括哌啶衍生物的化合物。由于其独特的三维化学空间,这些化合物正在药物发现项目中引起兴趣,为治疗干预提供了新的潜力。它们在药物发现中的合成和应用突显了哌啶衍生物在药物化学中的多功能性(Griggs et al., 2018)。

未来方向

属性

IUPAC Name |

4-[(3-ethoxyphenyl)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-2-16-14-5-3-4-13(11-14)10-12-6-8-15-9-7-12/h3-5,11-12,15H,2,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHPQSOFWQDMMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

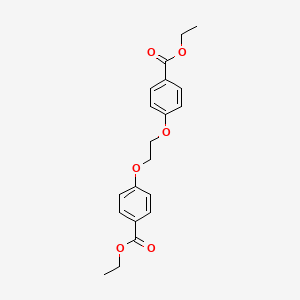

CCOC1=CC=CC(=C1)CC2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70466533 |

Source

|

| Record name | 4-(3-Ethoxy-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Ethoxy-benzyl)-piperidine | |

CAS RN |

782504-70-5 |

Source

|

| Record name | 4-(3-Ethoxy-benzyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70466533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2,4'-Bipyridine]-5-carbonitrile](/img/structure/B1339014.png)